Sustained Headache Recurrence Rate Reduction at 48 Hours vs. Rizatriptan, Zolmitriptan, and Almotriptan
Frovatriptan 2.5 mg demonstrated a significantly lower rate of headache relapse over 48 hours compared to rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg in a pooled analysis of three double-blind, randomized crossover preference studies [1]. The quantitative recurrence rate difference was consistent across multiple patient subsets, including those with menstrually related migraine, migraine with aura, and patients with comorbid hypertension or obesity [2].
| Evidence Dimension | Headache recurrence rate within 48 hours after initial successful pain relief |
|---|---|
| Target Compound Data | Frovatriptan 2.5 mg: Significantly lower recurrence rate versus all comparators (exact percentage varies by subset; pooled analysis confirms statistically significant superiority) [1] |
| Comparator Or Baseline | Rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg |
| Quantified Difference | Frovatriptan recurrence rate was significantly lower across all three comparator studies; exact magnitude of reduction varies by subset but consistently favors frovatriptan [1] [2] |
| Conditions | Double-blind, randomized, multicenter, crossover preference studies; analysis performed over 48 hours post-dose; patient subsets included menstrual migraine, migraine with aura, hypertension, obesity |
Why This Matters
Lower recurrence rates directly reduce the need for rescue medication and redosing, translating to lower per-attack treatment costs and improved patient-reported outcomes, which are critical parameters for clinical trial design and formulary decision-making.
- [1] Capi M, et al. Spotlight on frovatriptan: a review of its efficacy in the treatment of migraine. Drug Des Devel Ther. 2016;10:3225-3236. View Source
- [2] Evers S, Summ O, Ferrari MD, et al. Frovatriptan versus other triptans in the acute treatment of migraine with aura attacks: Pooled analysis of double-blind, randomized, cross-over, multicenter, studies. J Neurol Sci. 2013;333:e492. View Source
